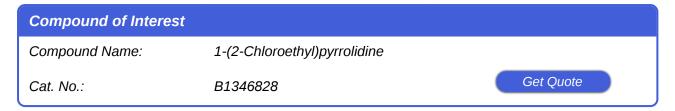




# Technical Guide: Spectroscopic and Spectrometric Analysis of 1-(2-Chloroethyl)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **1-(2-chloroethyl)pyrrolidine**. It also includes detailed experimental protocols and a schematic for its synthesis, serving as a crucial resource for its application in pharmaceutical development and chemical research. **1-(2-**

**Chloroethyl)pyrrolidine** is a key intermediate in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.

## **Nuclear Magnetic Resonance (NMR) Data**

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below is a summary of the available <sup>1</sup>H NMR data for **1-(2-chloroethyl)pyrrolidine** hydrochloride.

#### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **1-(2-chloroethyl)pyrrolidine** hydrochloride was acquired in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.



Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-NH-	~12.3	Broad Singlet	1H
-CH <sub>2</sub> -Cl	~4.06	Triplet	2H
-N-CH <sub>2</sub> - (ring)	~3.83	Multiplet	2H
-N-CH2- (chain)	~3.59	Triplet	2H
-CH <sub>2</sub> - (ring)	~3.12	Multiplet	2H
-CH <sub>2</sub> -CH <sub>2</sub> - (ring)	~2.18	Multiplet	4H

Note: Data is for the hydrochloride salt of **1-(2-chloroethyl)pyrrolidine**. The broad singlet at ~12.3 ppm is characteristic of the acidic proton of the hydrochloride salt.[1]

# <sup>13</sup>C NMR Spectral Data

While <sup>13</sup>C NMR spectra for **1-(2-chloroethyl)pyrrolidine** hydrochloride have been recorded, specific chemical shift data is not widely available in the public domain.

# Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The following data pertains to the free base form, **1-(2-chloroethyl)pyrrolidine**.

#### **Electron Ionization Mass Spectrometry (EI-MS)**

The mass spectrum of **1-(2-chloroethyl)pyrrolidine** reveals a distinct fragmentation pattern under electron ionization. The most abundant fragments are summarized below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Plausible Fragment
84	Base Peak	[C5H10N]+
42	High	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>
55	Medium	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

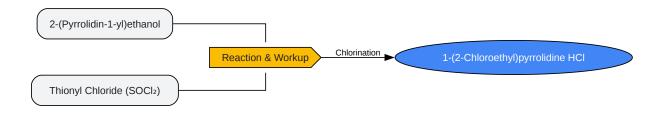


Note: The base peak at m/z 84 corresponds to the loss of the chloroethyl group and the formation of the stable pyrrolidinium cation. This is a characteristic fragmentation pathway for N-substituted pyrrolidines.[2]

# Synthesis and Experimental Protocols

A common synthetic route to **1-(2-chloroethyl)pyrrolidine** hydrochloride involves the reaction of 2-(pyrrolidin-1-yl)ethanol with thionyl chloride.

## **Synthesis Workflow**



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## References

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- 2. 1-(2-Chloroethyl)pyrrolidine | C6H12ClN | CID 81669 PubChem [pubchem.ncbi.nlm.nih.gov]
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